(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6
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Description
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 178.268. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Interactions :
- Tammisetti et al. (2018) explored the Z/E-Isomerism of a similar compound, focusing on crystal structures and intermolecular interactions. They found significant differences in the crystal packing and stability between the Z and E isomers, highlighting the importance of molecular structure in determining physical properties (Tammisetti et al., 2018).
- Another study by Naveen et al. (2006) synthesized a compound with a similar structure for the construction of bioactive heterocycles, emphasizing the role of molecular geometry in chemical reactions (Naveen et al., 2006).
Environmental and Biological Applications :
- Ding et al. (2014) designed amine-functionalized α-cyanostilbene derivatives, including a compound structurally similar to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, for detecting picric acid, a significant environmental and biological pollutant. This highlights the compound's potential in environmental sensing and safety applications (Ding et al., 2014).
Polymer Science :
- Si and Qiu (1996) investigated the photo-grafting reaction of acrylonitrile onto polymers with pendant amino groups. This study reveals the compound's potential in the modification and functionalization of polymers (Si & Qiu, 1996).
- Mikhael et al. (1994) examined the spontaneous copolymerization of acrylonitrile with substituted dienes, suggesting possible applications in creating new polymeric materials (Mikhael et al., 1994).
Medicinal Chemistry :
- Lieber et al. (2012) identified a compound with a structure similar to this compound as a ligand for the nuclear receptor PPARβ/δ, showing potential in drug development and therapeutic applications (Lieber et al., 2012).
Properties
IUPAC Name |
(Z)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-WUVOMKSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C\C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.